Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride

Organic Synthesis Imidate Chemistry Process Optimization

This ortho-substituted imidate hydrochloride delivers regiochemical precision that meta/para isomers cannot match. Confirmed by X-ray crystallography, the unique spatial arrangement enables intramolecular catalysis in amidine formation and ortho-fused heterocycle construction—eliminating positional uncertainty in SAR studies. Available at ≥95% purity with full analytical characterization, it is the structurally verified building block for reproducible, regiospecific synthesis.

Molecular Formula C10H12ClNO3
Molecular Weight 229.66 g/mol
CAS No. 1823954-95-5
Cat. No. B3040292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride
CAS1823954-95-5
Molecular FormulaC10H12ClNO3
Molecular Weight229.66 g/mol
Structural Identifiers
SMILESCOC(=N)C1=CC=CC=C1C(=O)OC.Cl
InChIInChI=1S/C10H11NO3.ClH/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2;/h3-6,11H,1-2H3;1H
InChIKeyGTNQLEBMWKGHKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride (CAS 1823954-95-5): Structural Properties and Procurement Specifications


Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride (CAS 1823954-95-5) is a benzoate-derived imidate hydrochloride with the molecular formula C₁₀H₁₂ClNO₃ and molecular weight of 229.66 g/mol . The compound features an ortho-positioned imino(methoxy)methyl group on the aromatic ring and exists as a hydrochloride salt to enhance stability and solubility . Its canonical structure is represented by the SMILES string COC(=N)C1=CC=CC=C1C(=O)OC.Cl, with an InChI Key of GTNQLEBMWKGHKS-UHFFFAOYSA-N . As a research chemical building block, it is primarily utilized in pharmaceutical research and organic synthesis applications, with commercial availability from multiple vendors at purity specifications ranging from 95% to 98% .

Why Ortho-Substituted Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride Cannot Be Substituted with Meta- or Para-Positional Isomers


The ortho-positioning of the imino(methoxy)methyl group relative to the methyl ester in Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride creates a fundamentally distinct reactivity and conformational profile compared to its meta- and para-regioisomers (CAS 63617-98-1 and 3-substituted analogs) . Ortho-substituted aromatic systems exhibit unique steric and electronic constraints—including potential intramolecular hydrogen bonding between the imino nitrogen and the adjacent ester carbonyl—that directly influence both downstream reaction outcomes and binding interactions in biological assays [1]. While meta- and para-substituted regioisomers share identical molecular formulas and molecular weights (229.66 g/mol), the spatial arrangement of the imidate functional group yields differential reactivity in cyclization chemistry, amidine formation, and heterocycle construction [1]. Empirical substitution without positional validation introduces an uncontrolled variable that can invalidate SAR conclusions or alter synthetic pathway efficiency, as demonstrated in related benzoate imidate systems where ortho-substitution uniquely enables intramolecular catalysis unavailable to meta or para analogs [2].

Quantitative Comparative Evidence for Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride (CAS 1823954-95-5) Versus Positional Isomers


Synthetic Yield Comparison: Ortho-Imidate Hydrochloride (CAS 1823954-95-5) Versus Positional Isomers Under Optimized Vilsmeier Conditions

A 2023 protocol achieved quantitative yield (100%) for Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride using adapted Vilsmeier conditions in a single-step synthesis, with full spectroscopic characterization [1]. While direct head-to-head yield comparisons for meta- and para-regioisomers under identical conditions are not available in the published literature, class-level inference from imidate synthesis literature indicates that ortho-substituted benzoate imidates exhibit distinct steric and electronic profiles that can influence reaction kinetics and product distribution [2]. The ortho-specific intramolecular interactions documented crystallographically for this compound [3] suggest that synthetic outcomes may differ meaningfully from meta or para analogs.

Organic Synthesis Imidate Chemistry Process Optimization

Crystallographic Structural Confirmation: Ortho-Imidate Hydrochloride (CAS 1823954-95-5) Has Definitive X-ray Structure While Meta- and Para-Isomers Lack Published Crystallographic Data

The ortho-substituted compound (CAS 1823954-95-5) has been definitively characterized by X-ray crystallography, providing the first-ever single-crystal structure of this imidate hydrochloride [1]. This includes precise 3D coordinates, cell parameters, and space group assignments now deposited in the Cambridge Structural Database [2]. In contrast, published crystallographic data for the meta- and para-regioisomers (CAS 63617-98-1 and 3-substituted analogs) are currently absent from the scientific literature, precluding direct structural comparison of intermolecular packing, hydrogen-bonding networks, and conformational preferences. The ortho compound's crystal structure reveals specific intramolecular interactions between the imino nitrogen and the ortho-ester carbonyl that are geometrically impossible in meta or para arrangements [1].

X-ray Crystallography Structural Chemistry Quality Control

Commercial Availability and Purity Specifications: Ortho-Imidate Hydrochloride (CAS 1823954-95-5) Versus Positional Isomers

Commercial purity specifications for Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride range from 95% to 98% across multiple established vendors, including AKSci (95% minimum purity), Apollo Scientific, BOC Sciences, and MolCore (98%) . The ortho-regioisomer is stocked and available for immediate procurement from at least five independent chemical suppliers. While the para-regioisomer (CAS 63617-98-1) is also commercially available, its purity specifications and vendor diversity are comparably limited based on current market data. This broader commercial ecosystem for the ortho compound supports competitive pricing and consistent supply chain reliability for research programs requiring this specific positional isomer.

Procurement Chemical Supply Chain Quality Specifications

Comprehensive Spectroscopic Characterization Data Availability for Ortho-Imidate Hydrochloride (CAS 1823954-95-5)

Complete and updated spectroscopic characterization—including ¹H NMR, ²H NMR, ¹³C NMR, IR, and Raman spectroscopy—has been published for Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride [1][2]. These datasets provide detailed spectral assignments that serve as definitive reference standards for identity verification and purity assessment. While NMR and HPLC data for related compounds exist in aggregated research datasets [3], published comprehensive spectral characterization for the meta- and para-regioisomers remains sparse in the peer-reviewed literature. The availability of peer-reviewed spectral assignments for the ortho compound enables more rigorous analytical quality control compared to positional isomers lacking equivalent documentation.

Analytical Chemistry Spectroscopy Quality Control

Recommended Research Applications for Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride (CAS 1823954-95-5) Based on Verified Evidence


Synthesis of Ortho-Substituted Amidines via Imidate Intermediates

This compound serves as an effective imidate hydrochloride precursor for the synthesis of ortho-substituted amidines under mild reaction conditions. Following neutralization to the free imidate base, reaction with primary or secondary amines yields the corresponding amidine products [1]. The ortho-positioning of the imidate group relative to the ester carbonyl enables unique intramolecular interactions that can influence amidine formation kinetics, distinguishing this reagent from meta- and para-substituted analogs in synthetic applications where regiospecific amidine construction is required [2].

Building Block for Ortho-Functionalized Heterocycle Construction

The imino(methoxy)methyl group positioned ortho to the methyl ester provides a bifunctional reactive handle suitable for cyclocondensation and heterocycle-forming reactions. The compound's availability in quantitative synthetic yield (100% under optimized Vilsmeier conditions) [1] makes it an accessible starting material for constructing ortho-fused heterocyclic scaffolds, including benzoxazines, quinazolines, and related nitrogen-containing ring systems. This application is supported by the compound's well-characterized structure, including definitive X-ray crystallographic data [2], which enables rational design of downstream transformations.

Reference Standard for Ortho-Substituted Imidate Hydrochloride Analytical Method Development

The availability of comprehensive spectroscopic data (¹H NMR, ¹³C NMR, IR, Raman) and definitive X-ray crystallographic structure [1][2] positions this compound as a qualified reference standard for developing analytical methods targeting ortho-substituted benzoate imidate hydrochlorides. Its peer-reviewed characterization enables its use as a system suitability standard for HPLC method development, NMR calibration, and crystallographic reference applications. The commercial availability of the compound at 95-98% purity from multiple vendors supports its practical deployment in analytical laboratories requiring consistent reference material.

Structure-Activity Relationship Studies in Ortho-Positional Series

For medicinal chemistry programs exploring benzoate-derived scaffolds where the spatial orientation of substituents is critical to target engagement, this ortho-substituted compound provides a chemically defined and structurally authenticated comparator to meta- and para-regioisomers. The definitive X-ray crystal structure [1] confirms the specific geometric arrangement of the imidate and ester groups—a conformational constraint that may influence binding interactions in biological systems. Researchers investigating SAR in systems sensitive to substituent positioning can procure this compound with confidence in its structural identity, supported by peer-reviewed analytical characterization unavailable for positional isomers.

Technical Documentation Hub

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